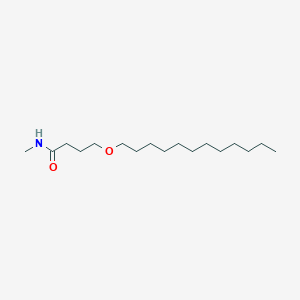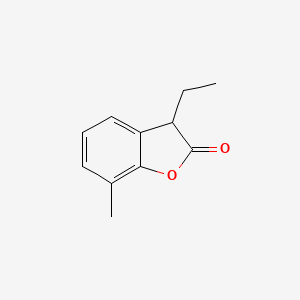
1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene is an organic compound characterized by a bromine atom attached to a propene group, which is further connected to a methyl-substituted benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene typically involves the bromination of 1-propene-1-yl-2-methylbenzene. This can be achieved through the addition of bromine to the double bond of the propene group under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Addition Reactions: The double bond in the propene group can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide or ammonia.
Addition Reactions: Conducted in non-polar solvents like hexane or chloroform, with reagents such as bromine or hydrogen chloride.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Major Products Formed:
Substitution Reactions: Products include 1-(1-Hydroxyprop-1-en-1-yl)-2-methylbenzene, 1-(1-Aminoprop-1-en-1-yl)-2-methylbenzene, etc.
Addition Reactions: Products include 1,2-Dibromopropyl-2-methylbenzene, 1-Bromo-2-chloropropyl-2-methylbenzene, etc.
Oxidation Reactions: Products include 1-(1,2-Epoxyprop-1-en-1-yl)-2-methylbenzene, 1-(1,2-Dihydroxyprop-1-en-1-yl)-2-methylbenzene, etc.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavorings.
Wirkmechanismus
The mechanism of action of 1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and the double bond in the propene group make it a reactive species, capable of forming covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological effects, such as enzyme inhibition or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene can be compared with other similar compounds, such as:
1-(1-Bromoprop-1-en-1-yl)benzene: Lacks the methyl group on the benzene ring, resulting in different reactivity and applications.
1-(1-Chloroprop-1-en-1-yl)-2-methylbenzene:
1-(1-Bromoprop-1-en-1-yl)-3-methylbenzene: The position of the methyl group on the benzene ring affects the compound’s chemical behavior and applications.
Eigenschaften
CAS-Nummer |
591765-57-0 |
|---|---|
Molekularformel |
C10H11Br |
Molekulargewicht |
211.10 g/mol |
IUPAC-Name |
1-(1-bromoprop-1-enyl)-2-methylbenzene |
InChI |
InChI=1S/C10H11Br/c1-3-10(11)9-7-5-4-6-8(9)2/h3-7H,1-2H3 |
InChI-Schlüssel |
HPZHWABCUJMKMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C1=CC=CC=C1C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-](/img/structure/B12570617.png)
![(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)
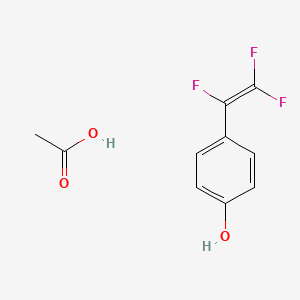
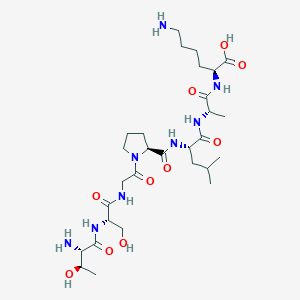

![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)
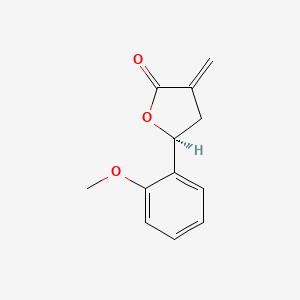
![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)
